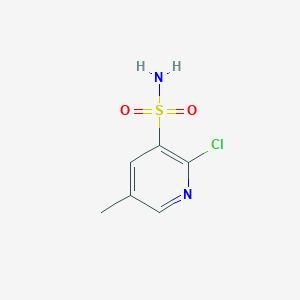

2-Chloro-5-methylpyridine-3-sulfonamide

Übersicht

Beschreibung

2-Chloro-5-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a sulfonamide group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyridine-3-sulfonamide typically involves the chlorination of 5-methylpyridine followed by sulfonation. One common method includes:

Chlorination: 5-Methylpyridine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the second position.

Sulfonation: The chlorinated product is then treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group at the third position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the original compound, potentially with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-5-methylpyridine-3-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for pharmaceuticals and agrochemicals. The compound can be synthesized through the chlorination of 5-methylpyridine followed by sulfonation. This process typically involves:

- Chlorination : Reacting 5-methylpyridine with chlorine gas in the presence of a catalyst (e.g., iron(III) chloride) introduces a chlorine atom at the second position.

- Sulfonation : The chlorinated product is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group at the third position.

Biological Research

Potential Biological Activities

Research into this compound has revealed its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The sulfonamide group mimics para-aminobenzoic acid (PABA), which can inhibit folic acid synthesis in bacteria, leading to antimicrobial effects. This mechanism underlines its relevance in drug development and biological research .

Case Studies

- Antimicrobial Activity : Studies have shown that compounds with similar sulfonamide structures exhibit significant antibacterial properties against various pathogens, including those responsible for urinary tract infections and respiratory diseases .

- Inflammation Modulation : Research has indicated that sulfonamides can also play a role in modulating inflammatory responses, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Medicinal Applications

Precursor for Drug Development

The compound is explored as a precursor in the development of new therapeutic agents. Its ability to interact with biological targets makes it an attractive candidate for drug design aimed at specific molecular pathways involved in disease processes .

Pharmaceutical Formulations

this compound may be incorporated into formulations targeting various diseases, including bacterial infections and inflammatory conditions. Its structural features allow for modifications that enhance efficacy and reduce side effects .

Industrial Uses

Production of Specialty Chemicals

In addition to its applications in research and medicine, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties facilitate the development of products with specific characteristics tailored to industrial needs.

Wirkmechanismus

The mechanism by which 2-Chloro-5-methylpyridine-3-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can inhibit the synthesis of folic acid in bacteria, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-methylpyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.

5-Methylpyridine-3-sulfonamide:

2-Chloro-3-sulfonamidopyridine: Similar structure but without the methyl group, leading to different chemical properties.

Uniqueness: 2-Chloro-5-methylpyridine-3-sulfonamide is unique due to the combination of its chlorine, methyl, and sulfonamide groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.

Biologische Aktivität

2-Chloro-5-methylpyridine-3-sulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, highlighting its potential applications in drug development and therapeutic interventions.

This compound possesses unique biochemical properties that contribute to its biological activity. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for inhibiting folic acid synthesis in bacteria, thereby exhibiting antimicrobial properties . Additionally, this compound serves as an intermediate in synthesizing various organic molecules and pharmaceuticals.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₂S |

| CAS Number | 1208081-46-2 |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 7.4 (indicates weak acidity) |

| Reactivity | Electrophilic due to the sulfonamide group |

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves competitive inhibition of enzymes involved in folic acid synthesis, which is essential for bacterial growth.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . Studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on the effects of this compound on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to alterations in cell signaling pathways and gene expression related to apoptosis and cell cycle regulation.

Table 2: Summary of Case Study Findings

| Parameter | Observation |

|---|---|

| Cell Line | MDA-MB-231 (Breast Cancer) |

| Concentration Range | 10 µM to 100 µM |

| Effect | Significant inhibition of proliferation (up to 70%) |

| Mechanism | Inhibition of cell cycle progression and induction of apoptosis |

Molecular Mechanisms

The biological effects of this compound are mediated through several molecular mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in nucleotide synthesis, affecting DNA replication and transcription processes.

- Electrophilic Interactions : Its electrophilic nature allows it to react with nucleophiles on proteins and nucleic acids, leading to functional modifications.

- Impact on Signaling Pathways : It alters various signaling pathways, influencing cellular metabolism and function.

Dosage Effects in Animal Models

Dosage plays a critical role in the biological activity of this compound.

Table 3: Dosage Effects Observed in Animal Studies

| Dosage Range | Biological Effect |

|---|---|

| Low Doses (1-10 mg/kg) | Minimal impact on health |

| Moderate Doses (10-50 mg/kg) | Observable therapeutic effects without toxicity |

| High Doses (>50 mg/kg) | Associated with liver toxicity and immunosuppression |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-methylpyridine-3-sulfonamide, and how can by-product formation be minimized?

- Methodological Answer : The synthesis of 2-chloro-5-methylpyridine derivatives often involves chlorination of 3-methylpyridine-N-oxide using agents like phthalyl chloride. Evidence suggests that adjusting reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of triethylamine) can reduce isomer by-products (e.g., 2-chloro-3-methylpyridine). For example, using dichloromethane as a solvent and slow addition of chlorinating agents improved yield to 85% with 84% target product purity . Column chromatography or fractional crystallization is recommended for isolating the desired sulfonamide derivative.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between regioisomers. Infrared (IR) spectroscopy identifies sulfonamide (-SO₂NH₂) and aromatic C-Cl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound’s chlorinated and sulfonamide groups necessitate strict safety protocols. Use nitrile gloves, lab coats, and fume hoods during handling. Store in amber vials under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation. Waste containing chlorinated by-products must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do substituent positions (chloro, methyl, sulfonamide) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide group at position 3 enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at position 2 or 5. Computational studies (e.g., density functional theory, DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via reactions with amines or thiols under varying pH conditions is advised .

Q. What strategies can separate this compound from its regioisomers (e.g., 2-chloro-3-methylpyridine derivatives)?

- Methodological Answer : Advanced separation techniques include chiral HPLC using a cellulose-based column with a hexane/isopropanol gradient. Alternatively, crystallization in ethanol/water mixtures exploits differences in solubility between isomers. Monitoring via LC-MS ensures purity thresholds >98% .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can screen for potential targets (e.g., enzyme active sites). Use PubChem data to parameterize force fields for sulfonamide interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition or antimicrobial activity) .

Q. What are the mechanistic pathways for degradation of this compound under environmental or physiological conditions?

- Methodological Answer : Accelerated stability studies under varied pH, temperature, and UV exposure identify degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks hydrolytic or oxidative by-products. Quantum mechanical calculations (e.g., Gaussian) model transition states for hydrolysis pathways .

Q. How can structure-activity relationship (SAR) studies optimize the sulfonamide moiety for enhanced pharmacological properties?

- Methodological Answer : Synthesize analogs with modifications at the sulfonamide group (e.g., alkylation, fluorination) and evaluate solubility, logP, and binding affinity. Use in vitro models (e.g., cell-based assays for cytotoxicity or target engagement) paired with molecular dynamics simulations to correlate structural changes with activity .

Eigenschaften

IUPAC Name |

2-chloro-5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSNPCWSHIBMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.